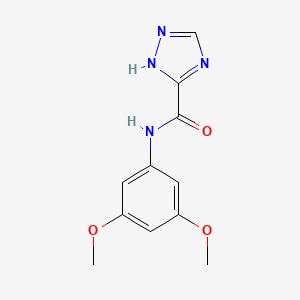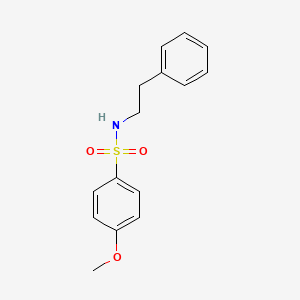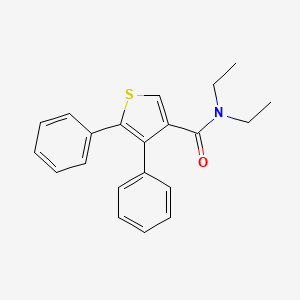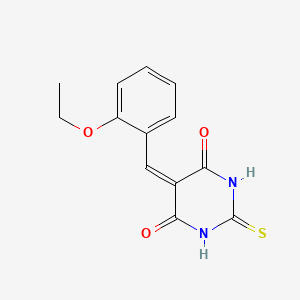
N-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of 1,2,4-triazoles. Triazoles are known for their wide range of applications in medicinal chemistry due to their structural similarity with the azide anion, making them useful in various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related triazole compounds often involves cyclization reactions and the use of different starting materials. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides insights into the possible synthetic pathways that might be employed for N-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, involving reactions of dimethoxyphenyl derivatives with semicarbazide under certain conditions (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The structure of triazole derivatives is characterized by the presence of a triazole ring, which can be confirmed by crystallography and spectroscopic methods. The molecular structure is often stabilized by various interactions such as hydrogen bonding. The exact structure would depend on the specific substituents and their arrangements in the molecule.
Chemical Reactions and Properties
Triazole compounds can undergo various chemical reactions, including alkylation, acylation, and cyclization. They exhibit different chemical properties depending on the substituents attached to the triazole ring. For example, the synthesis and reactions of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol demonstrate the reactivity of triazole derivatives (Labanauskas et al., 2001).
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-3-7(4-9(5-8)18-2)14-11(16)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDDSAQVSCDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NC=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)
![4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B5656762.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5656781.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)
![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-methylthiourea](/img/structure/B5656802.png)
![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)
![(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5656815.png)
![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)